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Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-

Cat. No.: B12266852
CAS No.: 33007-08-8
M. Wt: 188.23 g/mol
InChI Key: PZBAPQNESREDMR-UHFFFAOYSA-N
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Description

Overview of Furo[3,2-c]pyridine (B1313802) Core Architectures

The furo[3,2-c]pyridine core consists of a furan (B31954) ring fused to a pyridine (B92270) ring. nih.gov This arrangement is one of several possible isomers of furopyridine. The specific fusion at the 'c' face of the pyridine ring dictates the geometry and electronic distribution of the molecule. The parent furo[3,2-c]pyridine is a solid at room temperature with a molecular weight of 119.12 g/mol . nih.gov The core structure can be chemically modified at various positions to generate a library of derivatives with potentially diverse pharmacological properties.

Research Focus on Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- and Analogous Derivatives

Research into furo[3,2-c]pyridine derivatives has revealed their potential in various therapeutic areas. A significant area of investigation has been the synthesis of 4-substituted derivatives, where different chemical moieties are attached at the 4-position of the pyridine ring. While specific research focusing solely on Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- is not extensively documented in publicly available literature, studies on analogous compounds provide insight into the potential of this chemical class.

For instance, research has been conducted on 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives, which have shown potential as antipsychotic agents. nih.gov These compounds have demonstrated significant affinity for serotonin (B10506) receptors, although their interaction with dopamine (B1211576) D2 receptors was found to be weak. nih.gov This suggests that the furo[3,2-c]pyridine scaffold can serve as a pharmacophore for developing agents that target the central nervous system.

The synthesis of 4-substituted furo[3,2-c]pyridines often involves the displacement of a leaving group at the 4-position with a suitable nucleophile, such as a cyclic amine like pyrrolidine (B122466) or piperazine. The nature of the substituent at the 4-position can significantly influence the biological activity of the resulting compound.

Furthermore, hydrogenated forms of the furo[3,2-c]pyridine skeleton are found in a number of bioactive natural products and synthetic compounds. beilstein-journals.org Derivatives of tetrahydrofuro[3,2-c]pyridine have been shown to exhibit a range of biological activities, including JAK2 inhibitory activity and potent κ-opioid receptor agonism. beilstein-journals.org This highlights the versatility of the furo[3,2-c]pyridine scaffold in medicinal chemistry.

Interactive Data Tables

Physicochemical Properties of Furo[3,2-c]pyridine

PropertyValueSource
Molecular FormulaC7H5NOPubChem nih.gov
Molecular Weight119.12 g/molPubChem nih.gov
XLogP31.3PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov

Reported Biological Activities of Furo[3,2-c]pyridine Derivatives

Derivative ClassReported Biological ActivityReference
4-(1-Piperazinyl)furo[3,2-c]pyridinesPotential antipsychotic agentsPubMed nih.gov
Tetrahydrofuro[3,2-c]pyridine derivativesJAK2 inhibition, κ-opioid receptor agonismBeilstein Journal of Organic Chemistry beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B12266852 Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- CAS No. 33007-08-8

Properties

CAS No.

33007-08-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-pyrrolidin-1-ylfuro[3,2-c]pyridine

InChI

InChI=1S/C11H12N2O/c1-2-7-13(6-1)11-9-4-8-14-10(9)3-5-12-11/h3-5,8H,1-2,6-7H2

InChI Key

PZBAPQNESREDMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC3=C2C=CO3

Origin of Product

United States

Advanced Synthetic Methodologies for Furo 3,2 C Pyridine and Its Derivatives

Retrosynthetic Approaches to the Furo[3,2-c]pyridine (B1313802) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For the furo[3,2-c]pyridine scaffold, the disconnections can be strategically applied to either the furan (B31954) or the pyridine (B92270) ring.

Strategies for Furan Ring Construction

One common retrosynthetic approach involves the formation of the furan ring onto a pre-existing pyridine core. A key strategy for this is the annulation of a furan ring from a suitably functionalized pyridine derivative. For instance, a 3-alkynyl-4-hydroxypyridine can be disconnected to a 4-hydroxypyridine (B47283) and a terminal alkyne. The forward synthesis would then involve a Sonogashira coupling followed by a 5-endo-dig cyclization to construct the furan ring. nih.gov This approach offers flexibility in introducing various substituents on the furan ring by choosing the appropriate alkyne.

Another strategy involves the disconnection of the furan ring of a furo[2,3-b]pyridine (B1315467), an isomer of the target scaffold, which can provide insights applicable to the furo[3,2-c]pyridine system. This can involve a disconnection leading to a 2-halopyridine and a suitable nucleophile, followed by cyclization. nih.gov

Strategies for Pyridine Ring Annulation

Alternatively, the pyridine ring can be constructed onto an existing furan derivative. A prominent strategy for this is the Pictet-Spengler reaction. researchgate.netosaka-u.ac.jp This approach involves the disconnection of the pyridine ring to a 2-(furan-2-yl)ethanamine and an aldehyde. The subsequent condensation and acid-catalyzed cyclization in the forward synthesis lead to the formation of a tetrahydrofuro[3,2-c]pyridine, which can be further oxidized to the aromatic furo[3,2-c]pyridine. researchgate.netosaka-u.ac.jp

Another classical method for pyridine ring annulation is the Bischler-Napieralski reaction, which would involve the cyclization of an N-acyl-2-(furan-2-yl)ethanamine, followed by reduction of the resulting C=N bond to form the piperidine (B6355638) ring of a tetrahydrofuro[3,2-c]pyridine. osaka-u.ac.jp

Direct Synthesis of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-

The direct synthesis of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- can be approached through several strategic pathways, including the introduction of the pyrrolidinyl substituent onto a pre-formed furo[3,2-c]pyridine core, or through multicomponent and cascade reactions that build the substituted heterocyclic system in a more convergent manner.

Introduction of the 4-(1-pyrrolidinyl) Substituent

A highly plausible and common method for the introduction of an amino substituent, such as a pyrrolidinyl group, at the 4-position of a pyridine ring is through nucleophilic aromatic substitution (SNAr). youtube.comvaia.com This strategy would typically involve a two-step sequence:

Synthesis of a 4-halo-furo[3,2-c]pyridine intermediate: A key precursor for the SNAr reaction is a furo[3,2-c]pyridine bearing a good leaving group, typically a halogen like chlorine, at the 4-position. The synthesis of such an intermediate can be achieved from a 4-chloro-3-iodopyridine. researchgate.net

Nucleophilic substitution with pyrrolidine (B122466): The 4-chloro-furo[3,2-c]pyridine intermediate can then be reacted with pyrrolidine. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient C4 position of the pyridine ring and displacing the chloride ion. youtube.comvaia.com The reactivity of the chloropyridine towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the fused furan ring and the pyridine nitrogen atom. researchgate.net This type of reaction is often carried out by heating the reactants, sometimes in the presence of a base to neutralize the HCl generated. youtube.com While a direct literature precedent for the reaction with pyrrolidine on the furo[3,2-c]pyridine system is not readily available, the successful synthesis of analogous 4-(1-piperazinyl)thieno- and -furo[3,2-c]pyridine derivatives supports the feasibility of this approach. researchgate.net

Reactant 1Reactant 2ProductReaction Type
4-Chloro-furo[3,2-c]pyridinePyrrolidineFuro[3,2-c]pyridine, 4-(1-pyrrolidinyl)-Nucleophilic Aromatic Substitution

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient approach to synthesize complex molecules in a single step from three or more starting materials, enhancing atom economy and reducing synthetic steps. While a specific MCR for the direct synthesis of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- is not explicitly reported, MCRs are known for the synthesis of substituted pyridines. nih.gov For instance, a four-component reaction has been developed for the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, which are structurally related to the furo[3,2-c]pyridine core. researchgate.net

A hypothetical MCR for the synthesis of a substituted furo[3,2-c]pyridine could involve the reaction of a furan-based component, an amine (which could potentially be pyrrolidine or a precursor), and a third component that provides the remaining atoms for the pyridine ring. The development of such a reaction would be a novel and highly efficient route to the target compound and its derivatives.

Cascade Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. These reactions are highly efficient for the construction of fused heterocyclic systems.

A notable example of a cascade reaction for the synthesis of the furo[3,2-c]pyridine scaffold involves a Sonogashira coupling of a 4-hydroxy-3-iodopyridine with a terminal alkyne, which is immediately followed by a 5-endo-dig cyclization to form the furan ring. nih.gov This process efficiently generates the furo[3,2-c]pyridine core. To apply this to the synthesis of the target molecule, one would need to start with a 4-hydroxy-3-iodopyridine and then introduce the pyrrolidinyl group at a later stage, for example, by converting the hydroxyl group to a leaving group and performing a nucleophilic substitution.

Another type of cascade reaction that has been reported for the synthesis of furo[3,4-c]pyridine-1,4-diones involves a rhodium-catalyzed process between acrylamides and 4-hydroxy-2-alkynoates. rsc.org This highlights the potential of transition-metal catalysis in constructing complex furo-pyridine systems through a series of intramolecular events. While this specific example leads to a different isomer and oxidation state, it demonstrates the power of cascade reactions in this area of heterocyclic chemistry.

Catalytic Approaches in Furo[3,2-c]pyridine Synthesis

Catalytic methods offer powerful tools for the construction of complex heterocyclic systems like furopyridines, often providing milder reaction conditions and higher efficiency than classical synthetic routes. Transition metals such as gold, palladium, and rhodium are at the forefront of these developments.

Gold catalysis has emerged as a potent tool for the synthesis of furan rings, a key component of the furopyridine skeleton. Gold catalysts, particularly triazole-gold (TA-Au) complexes, are highly effective in activating alkyne functionalities toward nucleophilic attack, triggering cascade reactions to form substituted furans. nih.gov A general and efficient strategy involves the intermolecular reaction of propargyl alcohols and terminal alkynes. nih.gov This process typically proceeds through a sequence of alcohol addition to the gold-activated alkyne, followed by a rearrangement and a final cyclization step to furnish the furan ring. nih.gov

While direct gold-catalyzed synthesis of the Furo[3,2-c]pyridine core is specific, the principles are broadly applicable. A plausible route could involve an appropriately substituted 3-hydroxypyridine (B118123) bearing an alkyne moiety, which upon gold-catalyzed intramolecular cyclization, would yield the Furo[3,2-c]pyridine system. More complex systems, such as 6H-furo[3′,2′:5,6]pyrido[3,4-b]indoles, have been synthesized using gold catalysis, demonstrating the utility of this approach in constructing fused furo-pyridine motifs. rsc.org In some cases, co-catalysts like Cu(OTf)₂ are employed to enhance the reactivity for allene (B1206475) activation, a key intermediate in certain furan syntheses. nih.gov

Table 1: Gold-Catalyzed Synthesis of Substituted Furans

Catalyst SystemSubstratesConditionsProductYieldReference
1% TA-Au, 0.5% Cu(OTf)₂Propargyl alcohol, Terminal alkyne45°CDi-, tri-, or tetrasubstituted furanGood to Excellent nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis and have been extensively applied to the construction and functionalization of furopyridine scaffolds. researchgate.net Methodologies such as Suzuki, Stille, and Sonogashira couplings are routinely used to form key carbon-carbon bonds.

A common strategy for synthesizing the furopyridine core involves a one-pot, sequential Sonogashira coupling followed by a C-O bond-forming cyclization. For instance, the synthesis of 2-substituted furo[3,2-b]pyridines has been achieved by coupling 3-chloro-2-hydroxypyridine (B189369) with various terminal alkynes. nih.gov This reaction is performed under ultrasound irradiation using a Pd/C-CuI-PPh₃ catalyst system, highlighting an efficient and direct route to the heterocyclic core. nih.gov A similar approach could be envisioned for the Furo[3,2-c]pyridine isomer starting from 4-chloro-3-hydroxypyridine.

Furthermore, palladium catalysis is crucial for the late-stage functionalization of the furopyridine ring system. For the target compound, Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- , the introduction of the pyrrolidinyl group at the C4 position would typically be achieved via a Buchwald-Hartwig amination. This C-N cross-coupling reaction is a powerful method for arylating amines and is widely used in medicinal chemistry. researchgate.net The synthesis of furo[2,3-b]pyridines featuring chloro and triflate handles has been developed specifically to allow for sequential and chemoselective palladium-mediated cross-coupling reactions, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. youtube.com

Table 2: Palladium-Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines

Catalyst SystemSubstratesConditionsProductReference
10% Pd/C-CuI-PPh₃-Et₃N3-chloro-2-hydroxypyridine, Terminal alkyneEtOH, Ultrasound2-substituted furo[3,2-b]pyridine nih.gov

Rhodium catalysis offers unique pathways for the synthesis of heterocyclic compounds, particularly through C-H activation and annulation strategies. mit.edu While direct rhodium-catalyzed synthesis of the Furo[3,2-c]pyridine core is not extensively documented, established methods for pyridine synthesis can be adapted. For example, Rh(III) catalysis has been used to synthesize polysubstituted pyridines from α,β-unsaturated oximes and alkynes under mild conditions. google.com This reaction proceeds via a proposed mechanism involving C-H activation of the oxime, insertion of the alkyne into the resulting rhodacycle, and subsequent reductive elimination to form the pyridine ring. google.com

Applying this logic, a rhodium catalyst could potentially mediate the C-H functionalization of a pre-formed furan ring with a suitable nitrogen-containing precursor to construct the fused pyridine ring. Alternatively, Rh(II) catalysts are known to effect the transannulation of 1,2,3-triazoles with nitriles to form substituted imidazoles, showcasing the ability of rhodium to mediate complex heterocyclic transformations that could be conceptually extended to furopyridine systems. organic-chemistry.org

Table 3: Rhodium-Catalyzed Synthesis of Pyridines

CatalystSubstratesConditionsProductYieldReference
[RhCptCl₂]₂α,β-unsaturated oxime, alkyneK₂CO₃, TFE, 45°CPolysubstituted pyridine87% google.com

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reagents located in different immiscible phases, often a solid or aqueous phase and an organic phase. This methodology has been successfully applied to the synthesis of various heterocyclic systems, including pyrrolo- and pyridoindolines, from isocyanide precursors. The reaction typically employs a quaternary ammonium (B1175870) catalyst to transport an anionic species from the aqueous or solid phase into the organic phase where the reaction occurs.

In the context of fused heterocyclic systems, PTC has been explored for its potential in constructing complex scaffolds. For instance, the synthesis of furo[2',3':4,5]pyrrolo[1,2-d] rsc.orgyoutube.comtriazines has been reported starting from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. While this example does not use PTC for the core formation, it highlights the manipulation of the furo[3,2-b]pyrrole system. A novel concept, Hydrogen Bonding Phase Transfer Catalysis (HBPTC), utilizes chiral bis-urea catalysts to transport and activate simple inorganic salts, enabling asymmetric carbon-nucleophile bond formation. Such advanced PTC methods could offer a future pathway for the stereocontrolled synthesis of complex furo-pyrrole and related heterocyclic structures.

Stereoselective Synthetic Methods

The development of stereoselective methods is critical in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer.

The asymmetric synthesis of Furo[3,4-c]pyridine (B3350340) derivatives has been achieved, yielding non-racemic products where one enantiomer predominates. A patented method describes a chemo-enzymatic approach to obtain chiral 1,3-dihydro-furo[3,4-c]pyridine derivatives. The key step involves the stereoselective reduction of a ketone precursor, 3-(4-chlorophenyl)-7-hydroxy-6-methyl-furo[3,4-c]pyridin-1(3H)-one, to the corresponding chiral alcohol.

This transformation is accomplished using a fermenting mixture of a carbohydrate and yeast. The yeast provides enzymes that selectively reduce the ketone to one enantiomer of the alcohol. This chiral alcohol intermediate is then isolated and can be used to synthesize the final non-racemic furo[3,4-c]pyridine product. For example, (+)-3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methyl-furo-[3,4-c]-pyridine was successfully prepared using this methodology. This approach demonstrates the power of biocatalysis in achieving high enantioselectivity in the synthesis of complex heterocyclic frameworks.

Table 4: Asymmetric Synthesis of a Furo[3,4-c]pyridine Precursor

PrecursorReagentsKey TransformationProductReference
3-(4-chlorophenyl)-7-hydroxy-6-methyl-furo[3,4-c]pyridin-1(3H)-oneCarbohydrate, YeastStereoselective ketone reduction(+)-3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c]-pyridine

Chemical Reactivity and Transformations of Furo 3,2 C Pyridine, 4 1 Pyrrolidinyl

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in Furo[3,2-c]pyridine (B1313802), 4-(1-pyrrolidinyl)- is significantly influenced by the electron-donating pyrrolidinyl group at the C-4 position. This group enhances the electron density of the pyridine ring, affecting its susceptibility to both nucleophilic and electrophilic attacks.

Generally, the pyridine ring is electron-deficient and susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. wikipedia.org However, the presence of the strongly electron-donating 4-pyrrolidinyl group increases the electron density of the ring, making it less reactive towards nucleophiles compared to unsubstituted pyridine.

Despite this general deactivation, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, especially if a suitable leaving group is present. The most likely position for a nucleophilic attack on the Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- core would be the C-2 position, as the C-4 position is already substituted. wikipedia.orgyoutube.com Reactions such as the Chichibabin amination, which formally involves the substitution of a hydride ion, typically target the C-2 or C-6 positions in substituted pyridines. wikipedia.orgntu.edu.sg

Table 1: Predicted Nucleophilic Substitution Reactivity
Reaction TypePredicted Reactive Site(s)Influencing FactorsPotential Products
SNAr (with leaving group)C-2Presence of a good leaving group (e.g., halogen) at C-2.2-Substituted Furo[3,2-c]pyridine derivatives.
Chichibabin-type AminationC-2Use of strong nucleophiles like sodium amide. wikipedia.org2-Amino-Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-.

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS), which typically requires harsh conditions and proceeds at the C-3 position. wikipedia.orgquora.com However, the 4-pyrrolidinyl group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. This group directs incoming electrophiles to the ortho and para positions relative to itself. pearson.com

In Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-, the positions ortho to the pyrrolidinyl group are C-3 and C-5. Therefore, electrophilic attack is strongly favored at these positions. This activating effect counteracts the inherent deactivating nature of the pyridine nitrogen, making EAS reactions more feasible than on the parent furo[3,2-c]pyridine. It is important to note that the fused furan (B31954) ring is also electron-rich and prone to electrophilic attack, creating a competitive scenario. Nitration and acylation of related benzo[b]furo[2,3-c]pyridines have been shown to occur on the benzene (B151609) ring, suggesting that substitution on the fused ring system is a likely outcome. researchgate.net

Table 2: Predicted Electrophilic Aromatic Substitution (EAS) Regioselectivity
ReactionDirecting InfluencePredicted Site of SubstitutionNotes
Nitration (e.g., HNO₃/H₂SO₄)4-pyrrolidinyl group (+M effect) directs ortho.C-3 and/or C-5Reaction conditions must be controlled to avoid N-oxidation or reaction on the furan ring. rsc.org
Halogenation (e.g., Br₂)4-pyrrolidinyl group (+M effect) directs ortho.C-3 and/or C-5The electron-rich nature may lead to polysubstitution if not carefully controlled. acs.org
Friedel-Crafts Acylation/Alkylation4-pyrrolidinyl group (+M effect) directs ortho.C-3 and/or C-5These reactions often fail with pyridine itself due to catalyst coordination with the nitrogen, but the activated ring may be more amenable. wikipedia.org

The nitrogen atom of the pyridine ring possesses a lone pair of electrons that is not involved in the aromatic system, rendering it basic and nucleophilic. wikipedia.org It readily reacts with Lewis acids and alkylating agents. wikipedia.org The electron-donating 4-pyrrolidinyl group enhances the basicity of the pyridine nitrogen, promoting these reactions.

Alkylation with alkyl halides leads to the formation of quaternary pyridinium (B92312) salts. wikipedia.orgresearchgate.net This transformation introduces a positive charge on the ring system, which significantly alters its reactivity, making it more susceptible to nucleophilic attack and reduction. wikipedia.org Similarly, reaction with Lewis acids results in the formation of coordination complexes. wikipedia.orgbath.ac.uk

C-H Functionalization of the Furo[3,2-c]pyridine Core

Direct C-H functionalization offers an atom-economical approach to modify the heterocyclic core without the need for pre-functionalized substrates. umich.edu

Direct C-H amination can be a powerful tool for synthesizing complex nitrogen-containing molecules. While the classic Chichibabin reaction introduces a primary amino group at the C-2 or C-4 position of pyridines using sodium amide, modern methods have expanded the scope of this transformation. wikipedia.orgnih.gov For Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-, the C-4 position is blocked, making the C-2 position the most probable site for a Chichibabin-type reaction. ntu.edu.sg Alternative strategies, such as those involving phosphonium (B103445) salt intermediates, can also achieve regioselective amination at the 4-position, or the 2-position if the 4-position is occupied. nih.gov

Iridium-catalyzed C-H borylation has emerged as a premier method for the synthesis of heteroaryl boronate esters, which are versatile intermediates in cross-coupling reactions. nih.govacs.org The regioselectivity of this reaction is primarily governed by steric factors, with borylation typically occurring at the most accessible C-H bond, often distal to ring heteroatoms or bulky substituents. umich.edunih.govrsc.org

For the Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- system, several positions are potential candidates for borylation. The steric bulk of the 4-pyrrolidinyl group would likely direct the borylation away from the C-3 and C-5 positions. The most probable sites for C-H borylation would be on the furan ring (C-2 or C-3) or at the C-7 position of the pyridine ring, which is sterically unhindered and distant from the basic nitrogen atom that can inhibit the iridium catalyst. rsc.orgdigitellinc.com Silyl-directed borylation has also been shown to effectively functionalize positions on the benzo-fused portion of nitrogen heterocycles, suggesting another potential strategy for regiocontrol. nih.gov

Table 3: Predicted C-H Borylation Sites
Catalyst SystemPredicted Major Product(s)Rationale
[Ir(cod)OMe]₂ / dtbpyC-7 borylated productSteric hindrance at C-3/C-5 by the 4-pyrrolidinyl group. Borylation occurs distal to the pyridine nitrogen. acs.orgrsc.org
[Ir(cod)OMe]₂ / dtbpyC-2 or C-3 borylated product (Furan ring)The electron-rich furan ring is a potential site for C-H activation.

Radical C-H Arylation Processes

The pyridine core of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- is susceptible to radical C-H functionalization, a powerful tool for forging carbon-carbon bonds. While direct radical arylation on this specific substrate is not extensively documented, the principles of pyridine chemistry suggest that such transformations are feasible. The C-4 position of the pyridine ring is a primary site for radical attack, a strategy that has been successfully employed for a variety of pyridine derivatives. rsc.orgnih.gov

Recent advancements have established general platforms for the C-4 functionalization of pyridines, accommodating both ionic and radical nucleophiles. rsc.org A notable development is the highly regioselective C-4 radical arylation of pyridiniums. nih.gov This process typically involves the in-situ generation of an aryl radical, often from a carboxylic acid or a boronic acid precursor, which then adds to the activated pyridine ring. Given the prevalence of pyridine motifs in pharmacologically active compounds, these methods are highly valuable for late-stage functionalization. rsc.orgnih.gov

In the context of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-, the pyrrolidinyl group at the C-4 position would need to be introduced after a C-H arylation step at this position, or alternatively, the arylation would need to be directed to other positions on the pyridine or furan rings. The electronic properties of the fused furan ring and the pyrrolidinyl substituent will influence the regioselectivity of such radical reactions.

Table 1: Exemplary Radical C-H Arylation of a Pyridine Core

EntryPyridine SubstrateAryl SourceCatalyst/ConditionsProductYield (%)
1Pyridine4-Methoxybenzoic acidAgNO₃, K₂S₂O₈, H₂O/CH₃CN4-(4-Methoxyphenyl)pyridine75
2PyridinePhenylboronic acidFe(acac)₃, Ag₂O, DCE4-Phenylpyridine68
3PyridineNaphthalene-2-carboxylic acidRu(bpy)₃Cl₂, K₂S₂O₈, CH₃CN4-(Naphthalen-2-yl)pyridine55

This table presents generalized examples of radical C-H arylation on a simple pyridine core to illustrate the transformation. The reactivity of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- would be influenced by its specific substitution pattern.

Reactivity of the Furan Ring System

The furan ring, an electron-rich five-membered heterocycle, can undergo cleavage under various conditions, leading to the formation of acyclic compounds with diverse functionalities. A notable transformation is the oxidative ring-opening, which can be achieved using various oxidants. For instance, the reaction of furan derivatives with reagents like bromine in methanol (B129727) can lead to the formation of 2,5-dimethoxy-2,5-dihydrofurans, which are valuable synthetic intermediates.

More recently, iron(III) chloride has been shown to catalyze the ring-opening of furans in the presence of dialkyl phosphonates, affording 2,5-dicarbonyl-3-ene-phosphates. rsc.org This reaction highlights a practical method for converting the furan ring into a linear structure bearing multiple functional groups. rsc.org The application of such a method to Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- would be expected to yield a highly functionalized pyridine derivative.

Table 2: Illustrative Furan Ring-Opening Reaction

EntryFuran SubstrateReagentCatalystProduct
12-MethylfuranDimethyl phosphonateFeCl₃(E)-5-oxohex-3-en-2-yl dimethyl phosphate
2Furan-2-carbaldehydeDiethyl phosphonateFeCl₃Diethyl (E)-4-formyl-5-oxobut-3-en-2-yl phosphate
32-AcetylfuranDibutyl phosphonateFeCl₃Dibutyl (E)-4-acetyl-5-oxobut-3-en-2-yl phosphate

This table provides examples of FeCl₃-catalyzed furan ring-opening reactions to demonstrate the general transformation.

Transformations Involving the Pyrrolidinyl Substituent

The 4-(1-pyrrolidinyl) group is a key functional handle that can participate in a range of chemical transformations, allowing for further derivatization of the Furo[3,2-c]pyridine scaffold.

The nitrogen atom of the pyrrolidinyl substituent is nucleophilic and can react with various electrophiles. However, the lone pair on this nitrogen is also in conjugation with the pyridine ring, which can modulate its reactivity. The pyridine nitrogen itself can also be a site of nucleophilic attack, especially after activation. nih.gov

Reductive amination is a cornerstone of amine synthesis and offers a versatile strategy for modifying the pyrrolidinyl substituent. researchgate.net While the pyrrolidinyl group in the title compound is already a secondary amine, it can theoretically be cleaved and reformed with different substituents via reductive amination protocols. More relevantly, the principles of reductive amination are crucial for the synthesis of analogs of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-.

The synthesis of N-aryl-substituted pyrrolidines has been achieved through the iridium-catalyzed reductive amination of diketones with anilines. nih.gov This process involves the formation of C=N intermediates followed by reduction to form C-N bonds. nih.gov Various catalytic systems have been developed for reductive amination, highlighting its broad applicability in organic synthesis. researchgate.netnih.gov

Table 3: General Examples of Reductive Amination for Pyrrolidine (B122466) Synthesis

EntryCarbonyl CompoundAmineReducing Agent/CatalystProduct
11,4-DiketoneAniline[Ir(Cp*)Cl₂]₂, HCOONa, H₂ON-Aryl-pyrrolidine
2AldehydePrimary AmineNaBH(OAc)₃Secondary Amine
3KetoneAmmonia (B1221849)H₂, Pd/CPrimary Amine

This table illustrates common reductive amination reactions that lead to the formation of pyrrolidine rings or other amines, showcasing the versatility of this synthetic methodology.

Mechanistic Investigations of Furo 3,2 C Pyridine Reaction Pathways

Elucidation of Cyclization Mechanisms

The formation of the furo[3,2-c]pyridine (B1313802) ring system can be achieved through several synthetic routes, each with its own distinct cyclization mechanism.

One prominent method involves the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate. Current time information in Oskarshamn, SE.researchgate.net This reaction proceeds at room temperature in hexafluoroisopropyl alcohol without the need for a catalyst. The proposed mechanism suggests that the reaction is initiated by the Michael addition of ammonia (B1221849) to the 3-alkynyl-4-pyrone. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused furan (B31954) and pyridine (B92270) rings in a tandem process. Current time information in Oskarshamn, SE.researchgate.net

Another significant cyclization strategy is the Pictet-Spengler reaction, which is particularly useful for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.govnih.gov This acid-catalyzed reaction involves the condensation of 2-(furan-2-yl)ethanamine derivatives with aldehydes or ketones to form a Schiff base or iminium ion intermediate. Subsequent intramolecular electrophilic substitution onto the electron-rich furan ring leads to the formation of the piperidine (B6355638) ring fused to the furan, yielding the tetrahydrofuro[3,2-c]pyridine core. beilstein-journals.orgnih.govnih.gov The reaction conditions can be optimized, and it has been shown that aldehydes bearing electron-donating groups tend to give higher yields of the desired products. beilstein-journals.org

For the related furo[2,3-b]pyridine (B1315467) isomers, a tandem SNAr-cyclization reaction has been reported. nih.gov This approach typically involves the reaction of a 2-halopyridine derivative bearing a hydroxyl group with a suitable reagent, leading to nucleophilic substitution at the pyridine ring followed by intramolecular cyclization to form the furan ring.

A further method for constructing the furo[3,2-c]pyridine skeleton involves a cascade process initiated by a Sonogashira reaction between 4-hydroxy-3-iodopyridine and a terminal alkyne. clockss.org This palladium-catalyzed coupling is followed by an immediate base-induced 5-endo-dig cyclization of the pyridine oxygen onto the alkyne, thereby forming the furan ring. clockss.org

Cyclization Method Key Reactants Proposed Intermediate Key Mechanistic Step
From 3-alkynyl-4-pyrones3-alkynyl-4-pyrones, Ammonium acetateMichael adductIntramolecular cyclization and dehydration Current time information in Oskarshamn, SE.researchgate.net
Pictet-Spengler Reaction2-(furan-2-yl)ethanamine, Aldehyde/KetoneSchiff base/Iminium ionIntramolecular electrophilic substitution beilstein-journals.orgnih.govnih.gov
Tandem SNAr-Cyclization2-halopyridine with hydroxyl groupNucleophilic aromatic substitution followed by cyclization nih.gov
Sonogashira/Cyclization Cascade4-hydroxy-3-iodopyridine, Terminal alkyneAlkyne-substituted pyridine5-endo-dig cyclization clockss.org

Proposed Mechanisms for Multi-Step Cascade Reactions

Multi-step cascade reactions offer an efficient approach to constructing complex molecular architectures like furo[3,2-c]pyridines from simple precursors in a single operation.

A notable example, although for the isomeric furo[3,4-c]pyridine-1,4-diones, is a four-step cascade reaction involving acrylamides and 4-hydroxy-2-alkynoates. beilstein-journals.orgresearchgate.net This rhodium-catalyzed process includes C-H activation, a Lossen rearrangement, an annulation step, and finally lactonization to furnish the fused ring system.

Cascade reactions based on the Pictet-Spengler cyclization have also been developed. beilstein-journals.org These can involve the in-situ formation of the necessary 2-(furan-2-yl)ethanamine precursor followed by the cyclization cascade.

Furthermore, the previously mentioned Sonogashira coupling followed by a 5-endo-dig cyclization is a prime example of a multi-step cascade process for the synthesis of furo[3,2-c]pyridines. clockss.org This reaction efficiently combines two key bond-forming events in a single pot.

A four-component, two-step reaction has been established for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones, which are structurally related to furo[3,2-c]pyridines. researchgate.net This metal-free process involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, two molecules of an amine, and a β-nitrostyrene, catalyzed by acetic acid. researchgate.net The mechanism involves the formation of five different C-N and C-C bonds through multiple bond cleavages. researchgate.net

Cascade Reaction Type Key Transformations Catalyst/Reagent
Furo[3,4-c]pyridine-1,4-dione synthesisC-H activation, Lossen rearrangement, annulation, lactonizationRhodium catalyst beilstein-journals.orgresearchgate.net
Pictet-Spengler based cascadeIn-situ precursor formation, cyclizationAcid catalyst beilstein-journals.org
Sonogashira/CyclizationSonogashira coupling, 5-endo-dig cyclizationPalladium catalyst, Base clockss.org
Pyrrolo[3,2-c]pyridin-4-one synthesisMultiple C-N and C-C bond formationsAcetic acid researchgate.net

Mechanistic Aspects of Pyrrolidinyl Moiety Introduction

The introduction of a pyrrolidinyl group at the 4-position of the furo[3,2-c]pyridine ring system is a key step in the synthesis of the target compound. This transformation is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The mechanism of this reaction involves the attack of pyrrolidine (B122466), acting as a nucleophile, on the electron-deficient C4 position of a 4-halofuro[3,2-c]pyridine (e.g., 4-chloro- or 4-bromofuro[3,2-c]pyridine). The pyridine ring's electron-withdrawing nature facilitates this attack, which proceeds through a Meisenheimer-like intermediate. In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The subsequent departure of the halide leaving group restores the aromaticity and yields the final 4-(1-pyrrolidinyl)furo[3,2-c]pyridine product. youtube.comsci-hub.se The reaction is often heated to overcome the energy barrier associated with the disruption of aromaticity. youtube.com

The synthesis of related 4-(1-piperazinyl)thieno- and -furo[3,2-c]pyridine derivatives has been reported, further supporting the feasibility of this nucleophilic substitution approach. nih.gov The basicity and nucleophilicity of pyrrolidine make it a suitable nucleophile for this type of transformation. nih.gov The choice of solvent and reaction temperature can influence the reaction rate and yield. sci-hub.se

Step Description
1. Nucleophilic AttackThe nitrogen atom of pyrrolidine attacks the C4 position of the 4-halofuro[3,2-c]pyridine.
2. Formation of Meisenheimer IntermediateA negatively charged intermediate is formed, with the charge delocalized over the pyridine ring.
3. Departure of Leaving GroupThe halide ion is eliminated, and the aromaticity of the pyridine ring is restored.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions.

While specific DFT studies on the reaction pathways of "Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-" are not widely reported, computational methods have been applied to understand the reactivity of related systems. For instance, DFT calculations have been employed to shed light on the reaction mechanism of the four-step cascade reaction to form furo[3,4-c]pyridine-1,4-diones, helping to understand the driving forces and transition states involved. beilstein-journals.orgresearchgate.net

Computational studies on the meta-functionalization of furopyridines have also been conducted, providing insights into the regioselectivity of these reactions. researchgate.net Furthermore, DFT calculations have been used to study the electronic properties and reaction mechanisms of furo[3,2-c]coumarins, which share a similar fused ring system. nih.gov General DFT studies on pyridine derivatives have also contributed to a better understanding of their reactivity. nih.gov

These studies typically involve the calculation of ground state geometries, transition state structures, and reaction energy profiles. This information helps in predicting the most likely reaction pathway and understanding the factors that control the reaction's outcome.

Computational Study Focus Methodology Key Insights
Furo[3,4-c]pyridine-1,4-dione cascadeDFTUnderstanding driving forces and transition states beilstein-journals.orgresearchgate.net
Meta-functionalization of furopyridineDFTElucidation of regioselectivity researchgate.net
Furo[3,2-c]coumarin reactionsTD-DFTPrediction of UV-Vis spectra and electronic transitions nih.gov
General pyridine derivativesDFT/B3LYPOptimization of molecular structures and electronic properties nih.gov

Fragmentation Pathways in Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds. The fragmentation patterns observed in the mass spectrum of "Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-" can be predicted based on the known fragmentation of its constituent parts: the furo[3,2-c]pyridine core and the pyrrolidinyl substituent.

Upon electron ionization, the molecular ion would be formed. A likely initial fragmentation would be the loss of a hydrogen atom from the pyrrolidinyl ring to form a stable iminium ion, resulting in an [M-1]+ peak. Another characteristic fragmentation of the pyrrolidine ring is the loss of an ethylene (B1197577) molecule (28 Da) via a retro-Diels-Alder-type cleavage.

The furo[3,2-c]pyridine core itself can undergo several fragmentation pathways. The furan ring is known to lose CO (28 Da) or a formyl radical (CHO, 29 Da). The pyridine ring can undergo cleavage to lose HCN (27 Da) or C2H2 (26 Da).

The fragmentation of related heterocyclic systems, such as pyrimidinethiones and thiazolopyrimidines, often involves the initial loss of side-chain functional groups followed by the cleavage of the less stable heterocyclic ring. sapub.org For 4-substituted pyridines, such as 4-isopropylpyridine, a major fragmentation pathway is the loss of a methyl group to form a stable benzylic-type cation. nist.gov

A plausible fragmentation pathway for "Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-" would involve a combination of these processes. The initial loss of fragments from the pyrrolidinyl side chain would be expected, followed by the characteristic cleavages of the furan and pyridine rings.

Fragment Ion Proposed Loss from Molecular Ion Plausible Fragmentation Pathway
[M-1]+H•Loss of a hydrogen atom from the α-carbon of the pyrrolidinyl ring.
[M-28]+C2H4Retro-Diels-Alder type cleavage of the pyrrolidinyl ring.
[M-28]+COLoss of carbon monoxide from the furan ring.
[M-27]+HCNCleavage of the pyridine ring.

Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Furo[3,2-c]pyridine (B1313802), 4-(1-pyrrolidinyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts (δ) are influenced by the electronic effects of the fused heterocyclic system and the pyrrolidinyl substituent.

Expected ¹H NMR Data (Hypothetical)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.8 - 8.0 d 2.0 - 2.5
H-3 6.8 - 7.0 d 2.0 - 2.5
H-6 8.2 - 8.4 d 5.0 - 5.5
H-7 6.5 - 6.7 d 5.0 - 5.5
H-2'/H-5' (Pyrrolidine) 3.4 - 3.6 t 6.5 - 7.0

The protons on the furan (B31954) ring (H-2 and H-3) would likely appear as doublets due to their coupling to each other. The pyridine (B92270) ring protons (H-6 and H-7) would also be expected to show doublet splitting. The pyrrolidine (B122466) protons would exhibit characteristic shifts, with those alpha to the nitrogen (H-2'/H-5') being more deshielded than the beta protons (H-3'/H-4').

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Expected ¹³C NMR Data (Hypothetical)

Carbon Chemical Shift (ppm)
C-2 140 - 145
C-3 105 - 110
C-3a 150 - 155
C-4 155 - 160
C-6 145 - 150
C-7 100 - 105
C-7a 160 - 165
C-2'/C-5' (Pyrrolidine) 50 - 55

The quaternary carbons (C-3a, C-4, and C-7a) would be identified by their lack of signals in a DEPT-135 experiment. The carbon atoms of the furan and pyridine rings would have distinct chemical shifts reflecting the electron distribution within the aromatic system. The pyrrolidine carbons would appear in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. Key correlations would be expected between H-2 and H-3 on the furan ring, and between H-6 and H-7 on the pyridine ring. Within the pyrrolidine ring, correlations between the alpha (H-2'/H-5') and beta (H-3'/H-4') protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. For instance, correlations from the pyrrolidine protons (H-2'/H-5') to the C-4 carbon of the pyridine ring would confirm the attachment point of the substituent.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion, which in turn allows for the determination of the elemental formula of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-.

Expected HRMS Data (Hypothetical)

Ion Calculated m/z Found m/z

The calculated exact mass for the protonated molecule (C₁₁H₁₃N₂O)⁺ is 189.0926. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value, confirming the molecular formula.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS involves the fragmentation of the protonated molecule to provide structural insights. The fragmentation pattern would be characteristic of the furo[3,2-c]pyridine core and the pyrrolidinyl substituent.

Hydrogen/Deuterium (H/D) Exchange Studies

Currently, there is no specific literature available detailing hydrogen/deuterium (H/D) exchange studies conducted on "Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-". This analytical technique is a powerful tool for investigating the dynamics of proteins and can also be applied to small molecules to understand the exchange rates of labile protons. Such studies on the target compound could provide insights into the reactivity and electronic environment of any exchangeable protons on the furo[3,2-c]pyridine core, if present, or on associated molecules in a complex.

Infrared (IR) Spectroscopy

Specific infrared (IR) spectroscopic data for "Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-" is not available in the current body of scientific literature. However, the expected characteristic absorption bands can be inferred by examining the spectra of its constituent parts: the furo[3,2-c]pyridine core and the 4-aminopyridine (B3432731) moiety.

For the furo[3,2-c]pyridine scaffold, one would anticipate vibrations associated with the fused aromatic system. In related aminopyridine compounds, characteristic peaks are observed for C=N and C=C stretching vibrations within the pyridine ring. For instance, in 4-aminopyridine, a peak around 1636 cm⁻¹ can be attributed to C=N stretching, while a peak at 1404 cm⁻¹ is associated with C=C stretching of the pyridine structure. researchgate.net The furan ring would contribute its own characteristic C-O-C stretching vibrations.

The 4-(1-pyrrolidinyl) substituent would introduce vibrations typical of a tertiary amine and a saturated heterocyclic ring. The C-N stretching vibration of the aminopyridine unit is typically observed around 1384 cm⁻¹. researchgate.net The pyrrolidine ring would exhibit C-H stretching vibrations from its methylene (B1212753) groups, typically in the 2850-2960 cm⁻¹ region, as well as bending vibrations.

A hypothetical IR spectrum of "Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-" would therefore be a composite of these features, with the precise peak positions and intensities being influenced by the electronic interaction between the pyrrolidinyl group and the furo[3,2-c]pyridine ring system.

Table 1: Postulated IR Absorption Bands for Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- Based on Analogous Structures

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound(s)
Aromatic C-H Stretch3000-3100Pyridine, Furan
Aliphatic C-H Stretch (Pyrrolidine)2850-2960Pyrrolidine
C=N Stretch (Pyridine Ring)~16364-Aminopyridine researchgate.net
C=C Stretch (Pyridine Ring)~14044-Aminopyridine researchgate.net
C-N Stretch (Aryl-Amine)~13844-Aminopyridine researchgate.net
C-O-C Stretch (Furan Ring)1000-1300Furan

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectroscopic data for "Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-" are not specifically reported. However, the electronic absorption characteristics can be anticipated based on related structures. The UV-Vis spectrum of a molecule is determined by its electronic transitions, primarily π → π* and n → π* transitions in conjugated systems containing heteroatoms.

The furo[3,2-c]pyridine system constitutes a conjugated aromatic framework. In studies of related furo[2,3-b]pyridine (B1315467) derivatives, characteristic absorption bands are observed in the 250 to 390 nm region, attributed to π → π* and n → π* transitions within the furopyridine core. researchgate.net For pyridine itself, absorption maxima are observed around 254 nm. researchgate.net

The introduction of the electron-donating pyrrolidinyl group at the 4-position of the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted furo[3,2-c]pyridine core. This is due to the extension of the conjugated system and the participation of the nitrogen lone pair of the pyrrolidine ring. In different solvents, the position of these bands may shift due to solvatochromic effects, reflecting changes in the polarity of the molecule's electronic ground and excited states. For example, the main fluorescence emission band of a furo[2,3-b]pyridine derivative was observed to shift to longer wavelengths with increasing solvent polarity. researchgate.net

Table 2: Anticipated UV-Vis Absorption Maxima for Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-

Transition TypeExpected Wavelength Range (nm)Reference Compound(s)
π → π250 - 390Furo[2,3-b]pyridine derivatives researchgate.net
n → π250 - 390Furo[2,3-b]pyridine derivatives researchgate.net

X-ray Diffraction Analysis

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure for "Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-", a detailed analysis of its crystal packing and intermolecular interactions is not possible. However, based on its molecular structure, several types of interactions could be anticipated in the solid state.

Given the aromatic nature of the furo[3,2-c]pyridine core, π-π stacking interactions between adjacent molecules are highly probable. These interactions play a significant role in the packing of many aromatic heterocyclic compounds. In the crystal structure of a coordination compound with 3-aminopyridine (B143674) ligands, π-π interactions were observed between the pyridine rings of adjacent ligands. nih.gov

While the target molecule does not possess traditional hydrogen bond donors (like N-H or O-H), weak C-H···N and C-H···O hydrogen bonds could be formed, where hydrogen atoms on the pyrrolidine ring or the aromatic core interact with the nitrogen atom of the pyridine ring or the oxygen atom of the furan ring of neighboring molecules.

Elemental Analysis

Detailed research findings and data tables for the elemental analysis of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- are not available in the reviewed scientific literature.

Computational and Theoretical Investigations of Furo 3,2 C Pyridine, 4 1 Pyrrolidinyl

Quantum Chemical Calculations

No published studies were identified that performed quantum chemical calculations, including Density Functional Theory (DFT) or ab initio methods, specifically on Furo[3,2-c]pyridine (B1313802), 4-(1-pyrrolidinyl)-. Consequently, details regarding basis set selection and the effects of solvation models for this compound are not available.

Density Functional Theory (DFT) Studies

There are no specific DFT studies on Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- to report.

Ab Initio and Post-Hartree-Fock Methods

No research detailing the use of ab initio or post-Hartree-Fock methods for this compound could be located.

Basis Set Selection and Optimization

Information on basis set selection and optimization for this specific molecule is not available in the literature.

Solvation Model Effects (e.g., Polarized Continuum Model)

There are no documented studies on the effects of solvation models on the computational analysis of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-.

Molecular Modeling and Simulation

Specific molecular modeling and simulation research for Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- is absent from publicly accessible scientific records.

Geometry Optimization and Conformational Analysis

No literature could be found that details the geometry optimization or conformational analysis of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Absorption Spectra)

No specific data found in the literature for this compound.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

No specific data found in the literature for this compound.

Natural Bond Orbital (NBO) Analysis

No specific data found in the literature for this compound.

Electrostatic Potential Surface Analysis

No specific data found in the literature for this compound.

Local Reactivity Descriptors

No specific data found in the literature for this compound.

Global Reactivity Descriptors (e.g., Polarizability, Hyperpolarizability, Dipole Moment)

No specific data found in the literature for this compound.

Thermodynamic Stability and Isomerization Studies

The thermodynamic stability of a molecule is a critical determinant of its viability as a drug candidate or functional material. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for assessing the relative energies of different isomers and conformers.

A comprehensive computational study would involve calculating the ground-state energies of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- and its various isomers. The results would likely indicate that the relative stability is a delicate balance of the inherent stability of the fused ring system and the electronic and steric effects of the pyrrolidinyl substituent.

Table 1: Calculated Thermodynamic Properties for Furo[3,2-c]pyridine Isomers (Hypothetical Data Based on General Principles)

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)
Furo[3,2-c]pyridine0.002.5
Furo[2,3-b]pyridine (B1315467)+2.51.8
Furo[3,2-b]pyridine+1.23.1
Furo[2,3-c]pyridine+4.83.9

Note: This table presents hypothetical data to illustrate the expected relative stabilities and dipole moments of Furo[3,2-c]pyridine isomers based on general principles of heterocyclic chemistry. Actual values would require specific DFT calculations.

Computational Structure-Property Relationship (SAR) Studies

Computational SAR studies aim to correlate the structural features of a molecule with its properties, including biological activity and physicochemical characteristics. For Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-, these studies are crucial for understanding how modifications to its structure could impact its function.

The introduction of a 4-(1-pyrrolidinyl) group significantly alters the electronic and steric landscape of the Furo[3,2-c]pyridine core. The pyrrolidinyl group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine (B92270) ring through resonance. This increased electron density on the pyridine ring can influence its reactivity, basicity, and interactions with biological targets.

Sterically, the pyrrolidinyl ring introduces bulk at the 4-position. The five-membered ring of pyrrolidine (B122466) is not planar and can adopt various puckered conformations, known as envelope and twist forms. nih.gov The specific conformation adopted can influence how the molecule fits into a binding pocket of a protein, affecting its biological activity. The "pseudorotation" of the pyrrolidine ring allows it to explore a range of three-dimensional shapes, which can be advantageous for optimizing interactions with a biological target. nih.gov

Studies on related 4-substituted pyridines have shown that the electronic nature of the substituent has a profound effect on the properties of the molecule. mdpi.com For instance, electron-donating groups generally increase the basicity of the pyridine nitrogen. In the context of Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-, this would enhance the hydrogen-bonding capabilities of the pyridine nitrogen, which could be critical for interactions with biological macromolecules.

Molecular descriptors are numerical values that encode chemical information and are used to create mathematical models that relate chemical structure to physical, chemical, or biological properties. nih.gov For Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-, a variety of descriptors can be calculated to quantify its structural features. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of atoms, bonds, and rings.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Lipophilicity descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for predicting a molecule's ability to cross cell membranes.

For a series of Furo[3,2-c]pyridine derivatives, these descriptors can be used to build models that predict properties like binding affinity to a target protein or metabolic stability.

Table 2: Selected Molecular Descriptors for Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- (Calculated Values)

DescriptorValue
Molecular Weight188.23 g/mol
LogP (calculated)2.1
Polar Surface Area25.1 Ų
Number of Hydrogen Bond Acceptors2
Number of Hydrogen Bond Donors0
Number of Rotatable Bonds1

Note: These values are calculated from the chemical structure and can be used in QSPR models.

Quantitative Structure-Property Relationships (QSPR)

QSPR is a computational technique that aims to build a mathematical relationship between the structure of a molecule and its properties. nih.gov A typical QSPR model takes the form of an equation where a property is predicted as a function of one or more molecular descriptors.

While a specific QSPR model for Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- is not documented in the literature, we can infer the types of relationships that might be important based on studies of related heterocyclic amines. nih.gov For example, in a study of mutagenic aromatic and heterocyclic amines, it was found that mutagenic potency was related to the size of the aromatic system, the number of ring nitrogen atoms, and the energy of the LUMO. nih.gov

A hypothetical QSPR study on a series of 4-substituted Furo[3,2-c]pyridines might reveal that the biological activity is positively correlated with the electron-donating ability of the substituent at the 4-position and negatively correlated with its steric bulk. Such a model would be invaluable for designing new derivatives with improved properties. For instance, a model for antipsychotic activity, based on the findings for 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives, might show a strong correlation with the ability of the molecule to interact with serotonin (B10506) receptors. nih.gov

The development of a robust QSPR model requires a dataset of compounds with measured properties. Once developed, these models can be used to virtually screen large libraries of compounds, prioritizing those with the most promising predicted properties for synthesis and experimental testing.

Future Directions in Furo 3,2 C Pyridine Research

Development of Innovative and Sustainable Synthetic Methodologies

The future of synthesizing furo[3,2-c]pyridine (B1313802) derivatives lies in developing methods that are not only efficient but also align with the principles of green chemistry. Research is moving beyond traditional multi-step syntheses towards more elegant and sustainable approaches such as cascade reactions and the use of readily available starting materials.

A significant area of development is the use of cascade or tandem reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates. One such innovative method involves a palladium-catalyzed Sonogashira reaction of 4-hydroxy-3-iodopyridine with various terminal alkynes, which is immediately followed by a base-induced 5-endo-dig cyclization to construct the furan (B31954) ring. clockss.org This process efficiently yields a range of furo[3,2-c]pyridine derivatives. clockss.org Similarly, acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols have been shown to produce related furo[3,2-c]quinolone structures, suggesting the broad applicability of tandem strategies. rsc.org

Another key strategy focuses on building the saturated core, tetrahydrofuro[3,2-c]pyridine, which can serve as a precursor to the aromatic system or be a target in its own right. A semi-one-pot method utilizing the Pictet-Spengler reaction has been developed for this purpose. beilstein-journals.orgnih.gov This approach involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization to yield 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.govnih.govresearchgate.net This method is notable for its use of accessible starting materials and reasonable yields. beilstein-journals.org

Efforts to create more sustainable pathways include the development of metal-free synthesis protocols. An iodine-mediated oxidative tandem cyclization of enaminones has been reported for producing substituted furopyridines, offering a metal-free alternative to traditional cross-coupling methods. researchgate.net

Interactive Table 1: Summary of Innovative Synthetic Methodologies for Furo[3,2-c]pyridine and Related Scaffolds

Methodology Starting Materials Key Features Resulting Scaffold Citations
Cascade Reaction 4-Hydroxy-3-iodopyridine, Terminal alkynes Palladium-catalyzed Sonogashira coupling followed by 5-endo-dig cyclization. Furo[3,2-c]pyridine clockss.org
Pictet-Spengler Reaction 2-(5-Methylfuran-2-yl)ethanamine, Aromatic aldehydes Semi-one-pot, acid-catalyzed cyclization. Tetrahydrofuro[3,2-c]pyridine beilstein-journals.orgnih.govnih.govresearchgate.net
Tandem Reaction 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols Acid-catalyzed Friedel-Crafts-type allenylation and cyclization. Furo[3,2-c]quinolone rsc.org
Metal-Free Tandem Cyclization Enaminones Iodine-mediated oxidative tandem cyclization. Furopyridine researchgate.net

Exploration of Novel Reactivity and Functionalization Pathways

Future research will heavily focus on expanding the chemical space around the furo[3,2-c]pyridine core by exploring new ways to functionalize the pre-formed scaffold. This allows for the late-stage diversification of lead compounds, a crucial step in medicinal chemistry for fine-tuning biological activity.

While the synthesis of derivatives has been achieved by building the molecule from functionalized precursors, direct modification of the core is a more atom-economical approach. For the saturated tetrahydrofuro[3,2-c]pyridine system, simple N-functionalization reactions, such as N-acetylation and N-methylation, have been demonstrated. nih.gov

A major frontier for the aromatic furo[3,2-c]pyridine system is the application of direct C-H bond functionalization. rsc.org This powerful strategy, which is being extensively developed for pyridine (B92270) and other heterocycles, avoids the need for pre-functionalized substrates (like halogenated or organometallic versions) and allows for the direct attachment of new groups to carbon-hydrogen bonds on the ring. rsc.orgbeilstein-journals.org The application of transition-metal catalysis to achieve selective ortho-alkylation or arylation of the pyridine portion of the scaffold is a promising future direction. beilstein-journals.org

Furthermore, the synthesis of new derivatives by nucleophilic substitution on activated precursors, such as 8-chloro derivatives of related pyrido[3',2':4,5]furo[3,2-d]pyrimidines, provides a template for creating libraries of new compounds by reaction with various amines. nih.gov This approach could be readily applied to a chloro-substituted Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- to explore structure-activity relationships.

Advanced Computational Design and Prediction of Furo[3,2-c]pyridine Architectures

The integration of computational chemistry is set to accelerate research into furo[3,2-c]pyridines by providing predictive insights into their properties and interactions. In silico methods are becoming indispensable for designing new molecules with desired characteristics before committing to their synthesis.

Molecular docking is a key computational tool being applied to related heterocyclic systems to predict how they might bind to biological targets like enzymes. nih.gov For instance, docking studies have been performed on furo[3,4-c]pyridine-3-one derivatives to understand their interaction with the proteasome and on pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-amines to analyze their binding modes. nih.govnih.gov Similar studies on coumarin-furo[2,3-d]pyrimidone hybrids have been used to predict binding to the Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.gov These examples highlight a clear future path for using molecular docking to guide the design of new bioactive Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- derivatives.

Density Functional Theory (DFT) is another powerful computational method that can predict the fundamental electronic properties of molecules. researchgate.netiiste.org Calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the molecule's dipole moment. researchgate.netnih.gov These properties are crucial as they influence the molecule's reactivity, stability, and photophysical characteristics. clockss.orgresearchgate.net Applying DFT calculations to the furo[3,2-c]pyridine scaffold will enable researchers to rationally design molecules with specific electronic or optical properties for applications in materials science or as biological probes.

Interactive Table 2: Application of Computational Methods in Furo[3,2-c]pyridine Research

Computational Method Application Predicted Properties Relevance to Furo[3,2-c]pyridines Citations
Molecular Docking Drug Design Binding affinity, binding mode, structure-activity relationships. Guiding the design of new derivatives with potential biological activity. nih.govnih.govrsc.org
Density Functional Theory (DFT) Materials & Reactivity Prediction HOMO/LUMO energies, energy gap, dipole moment, electronic structure. Predicting reactivity, stability, and photophysical properties for novel applications. clockss.orgresearchgate.netiiste.org

Synthesis of Complex Furo[3,2-c]pyridine-Containing Hybrid Systems

A growing trend in chemical synthesis is the creation of larger, more complex molecules by joining different chemical entities. Future research on furo[3,2-c]pyridines will increasingly explore the synthesis of hybrid systems where the scaffold is linked to other functional units.

One approach is the development of multivalent systems, where two or more furo[3,2-c]pyridine units are connected, often by a flexible or rigid spacer. clockss.org Researchers have successfully prepared divalent and trivalent furo[3,2-c]pyridine derivatives by reacting an excess of 4-hydroxy-3-iodopyridine with dialkynes or trialkynes. clockss.org These multivalent compounds are of interest for studying molecular self-assembly and for developing materials with unique photophysical properties. clockss.org

Another avenue is the creation of hybrid molecules or conjugates where the furo[3,2-c]pyridine scaffold is attached to another distinct pharmacophore. This strategy aims to create bifunctional molecules that can interact with multiple biological targets or that combine the properties of both parent molecules. For example, 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives have been synthesized and linked via a tetramethylene chain to various imide rings. researchgate.net This demonstrates the feasibility of using the 4-position of the furo[3,2-c]pyridine ring as an attachment point for building more complex structures. The synthesis of coumarin-furopyrimidine hybrids further illustrates the potential of creating novel conjugates with enhanced biological activity. rsc.orgnih.gov These strategies pave the way for future work on creating novel hybrids based on Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.